1-Boc-tryptamine

Übersicht

Beschreibung

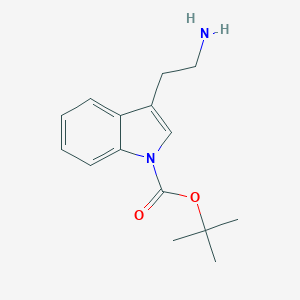

1-Boc-tryptamine, also known as N-tert-butoxycarbonyl-tryptamine, is a derivative of tryptamine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group that can be removed under specific conditions, allowing for selective reactions to occur at other functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-tryptamine can be synthesized through the reaction of tryptamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows: [ \text{Tryptamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-tryptamine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield tryptamine.

Substitution: The indole ring of this compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Oxidation and Reduction: The compound can undergo oxidation to form indole-3-carboxaldehyde or reduction to form tryptamine derivatives.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an appropriate solvent.

Major Products:

Deprotection: Tryptamine.

Substitution: Halogenated tryptamine derivatives.

Oxidation: Indole-3-carboxaldehyde.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

1-Boc-tryptamine has been investigated as a potential inhibitor of SHIP phosphatases, which are implicated in cancer cell signaling pathways. Research indicates that tryptamine derivatives can induce apoptosis in tumor cells by inhibiting SHIP1 and SHIP2, leading to increased levels of phosphatidylinositol (3,4)P2, which plays a critical role in cell survival and proliferation . In vitro studies have demonstrated that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines, including leukemia and multiple myeloma .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Tryptamine-based peptoids synthesized using this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus. These peptoids leverage the unique indole structure to enhance their interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Peptoid Synthesis

This compound serves as a crucial building block in the synthesis of peptoids—synthetic polymers that mimic peptides but offer greater stability against enzymatic degradation. The incorporation of tryptamine-like residues into peptoids enhances their biological activity and opens avenues for developing new antimicrobial agents and therapeutic proteins .

Case Study 1: SHIP Inhibition in Cancer Therapy

A study focused on synthesizing tryptamine-based pan-SHIP inhibitors demonstrated that derivatives of this compound could effectively inhibit SHIP activity in cancer cells. The most active compounds were tested on several leukemia cell lines, revealing a dose-dependent induction of apoptosis through caspase activation pathways . This highlights the potential of this compound derivatives as candidates for targeted cancer therapies.

Case Study 2: Antimicrobial Peptoid Development

Research into antimicrobial peptoids containing this compound revealed their effectiveness against biofilms formed by resistant bacterial strains. The peptoids exhibited selective toxicity towards bacterial cells while sparing mammalian cells, which is crucial for developing new therapeutic agents that minimize side effects .

Wirkmechanismus

The mechanism of action of 1-Boc-tryptamine primarily involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

1-Boc-tryptamine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. Similar compounds include:

Tryptamine: The parent compound without the Boc protection.

N-Acetyltryptamine: Another protected form of tryptamine with an acetyl group instead of a Boc group.

N-Methyltryptamine: A methylated derivative of tryptamine.

Compared to these compounds, this compound offers greater stability and ease of handling in synthetic applications, making it a preferred choice in peptide synthesis and other complex organic transformations.

Biologische Aktivität

1-Boc-tryptamine, also known as 1-benzyloxycarbonyl-tryptamine, is a derivative of tryptamine that has garnered attention in medicinal chemistry and biological research. Its structural modifications, particularly the Boc (tert-butoxycarbonyl) protection of the amine group, enhance its stability and reactivity, making it a valuable precursor in the synthesis of various bioactive compounds. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 167015-84-1

The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further synthetic transformations.

Pharmacological Effects

This compound has been shown to interact with various biological targets, primarily serotonin receptors. Its activity as an agonist at the 5-HT2A and 5-HT4 receptors suggests potential applications in treating mood disorders and gastrointestinal issues.

Table 1: Summary of Biological Activities

| Target Receptor | Activity Type | Observed Effects |

|---|---|---|

| 5-HT2A | Agonist | Modulation of mood and perception |

| 5-HT4 | Agonist | Gastrointestinal motility enhancement |

| SHIP1/2 | Inhibitor | Induction of apoptosis in cancer cells |

The mechanism of action for this compound involves its binding to serotonin receptors, leading to conformational changes that activate intracellular signaling pathways. For instance, upon binding to the 5-HT4 receptor , it promotes the exchange of GDP for GTP on the Gs alpha subunit, initiating downstream signaling cascades that affect neurotransmitter release and gastrointestinal motility .

Anticancer Activity

Recent studies have explored the anticancer properties of tryptamines, including this compound. Research indicates that it may inhibit SHIP1/2 (SH2 domain-containing inositol phosphatases), which plays a crucial role in cancer cell signaling. Inhibition of these pathways has been linked to increased apoptosis in various cancer cell lines.

For example, a study demonstrated that derivatives of tryptamine exhibited significant cytotoxicity against leukemia and breast cancer cell lines through SHIP inhibition . The findings suggest that modifying tryptamines can enhance their therapeutic potential.

Neuropharmacology

In neuropharmacological studies, compounds related to this compound have shown promise in modulating serotonin pathways associated with mood regulation. The agonistic effects on serotonin receptors could lead to new treatments for depression and anxiety disorders .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.